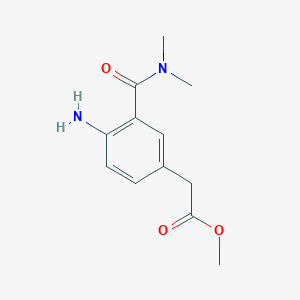

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-[4-amino-3-(dimethylcarbamoyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-14(2)12(16)9-6-8(4-5-10(9)13)7-11(15)17-3/h4-6H,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYGRNFONHNFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676931 | |

| Record name | Methyl [4-amino-3-(dimethylcarbamoyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594844-72-1 | |

| Record name | Methyl [4-amino-3-(dimethylcarbamoyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate typically involves the reaction of 4-amino-3-(dimethylcarbamoyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

Oxidation: Carboxylic acids and their derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate is utilized in a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with three major classes of derivatives:

Chlorophenyl Carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates)

- Key Differences: The target compound replaces chlorine substituents with an amino group and dimethylcarbamoyl moiety.

- Synthetic Parallels :

Hydroxyphenyl Acetates (e.g., Methyl 2-(4-hydroxyphenyl)acetate)

- Key Differences: The hydroxyl group in Methyl 2-(4-hydroxyphenyl)acetate (compound 7 in ) is replaced by an amino-dimethylcarbamoyl system in the target compound. This modification increases molecular weight (~265 g/mol vs. ~180 g/mol) and introduces tertiary amine functionality, which may alter bioactivity .

- Biological Activity :

Heterocyclic Kinase Inhibitors (e.g., Pyrazolo-Pyrimidine Derivatives)

- Key Differences: The target compound lacks the fused heterocyclic core seen in PI3 kinase inhibitors (e.g., ’s pyrazolo[3,4-d]pyrimidine derivatives).

Physicochemical Properties and Lipophilicity

Lipophilicity (log k) is a critical parameter for drug-likeness. Comparative data inferred from HPLC studies () and structural analysis are summarized below:

Interpretation :

- The target compound’s log k is lower than chlorophenyl carbamates due to reduced halogen content but higher than hydroxyphenyl acetates due to the dimethylcarbamoyl group. This balance may optimize membrane permeability and aqueous solubility .

Biological Activity

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, also known by its chemical identifier 594844-72-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 236.27 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

The biological activity of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound exhibits properties that suggest it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes related to metabolic pathways, potentially affecting lipid metabolism and contributing to therapeutic effects in conditions like dyslipidemia .

- Anticancer Activity : Research has shown that derivatives of this compound can exhibit anticancer properties. For instance, analogs have been tested against various cancer cell lines, demonstrating significant cytotoxicity and potential for development as chemotherapeutic agents .

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Studies :

- A study involving the administration of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate showed promising results in reducing tumor size in murine models of breast cancer. The treatment led to a statistically significant decrease in tumor volume compared to control groups .

- Immunoblotting analysis revealed modulation of key proteins involved in cell cycle regulation and apoptosis, indicating a multifaceted mechanism of action against cancer cells .

-

Antimicrobial Properties :

- In vitro tests demonstrated that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

-

Metabolic Effects :

- Research investigating the compound's role in lipid metabolism highlighted its potential as an inhibitor of microsomal triglyceride transfer protein (MTP). This inhibition could lead to decreased hepatic fat deposition, providing a therapeutic angle for conditions like non-alcoholic fatty liver disease (NAFLD) .

Q & A

Basic Research Questions

Q. How can researchers synthesize Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate with high purity?

- Methodological Answer : Optimize synthesis using carbamate coupling reactions under anhydrous conditions. For example, employ stepwise protection of the amine group to prevent side reactions, followed by dimethylcarbamoyl chloride acylation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC with UV detection (λ = 254 nm) . Final product characterization should include H/C NMR and high-resolution mass spectrometry (HRMS) to verify structural integrity.

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use reversed-phase HPLC to determine lipophilicity (logP) by measuring retention times relative to standards, as described in studies on structurally similar carbamates . Complement this with UV-Vis spectroscopy for solubility profiling in PBS (pH 7.4) and DMSO. For structural validation, employ FT-IR to confirm the presence of amide (C=O stretch at ~1650 cm) and ester (C=O at ~1730 cm) functional groups.

Q. What safety precautions are critical when handling Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate?

- Methodological Answer : Follow protocols for dimethylcarbamoyl-containing compounds: use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with 10% ethanol/water solution to hydrolyze residual dimethylcarbamate. Store at 2–8°C under nitrogen to prevent hydrolysis, and monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s anti-inflammatory efficacy?

- Methodological Answer : Adopt a murine acute lung injury (ALI) model, as validated for structurally related prodrugs like KW02 . Administer the compound intravenously or orally at 1–10 mg/kg doses. Assess efficacy via bronchoalveolar lavage (BAL) fluid analysis for IL-1β reduction (ELISA) and histopathological scoring of lung tissue. Include a pharmacokinetic arm: collect serum at 0.5, 1, 2, 4, and 8 hours post-dose, and quantify metabolites using LC-MS/MS.

Q. How to resolve contradictions in metabolic stability data across different studies?

- Methodological Answer : Perform parallel incubations with rat liver microsomes (RLMs) and human hepatocytes to identify species-specific metabolism. Use probe substrates (e.g., CYP3A4 inhibitors like ketoconazole) to pinpoint enzyme involvement . For discrepancies in half-life (), standardize incubation conditions (e.g., NADPH concentration, protein content) and validate assays with positive controls (e.g., verapamil for CYP3A4 activity).

Q. What strategies enhance this compound’s bioavailability through lipophilicity optimization?

- Methodological Answer : Modify the ester or carbamate groups to balance logP and solubility. For example, replace the methyl ester with a tert-butyl ester to increase logP by ~1.5 units, then assess permeability using Caco-2 cell monolayers. Compare experimental logP (via HPLC) with calculated values (e.g., ChemAxon’s MarvinSketch) to validate predictive models . Conduct in situ intestinal perfusion studies in rats to correlate lipophilicity with absorption rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.